molecular formula C9H19ClN2O B1531078 N-propylpiperidine-3-carboxamide hydrochloride CAS No. 1220034-18-3

N-propylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1531078
CAS No.: 1220034-18-3
M. Wt: 206.71 g/mol
InChI Key: AVWITFIQGGRIEO-UHFFFAOYSA-N
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Description

N-Propylpiperidine-3-carboxamide hydrochloride (CAS: 1220034-18-3) is a piperidine-derived compound with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol . Structurally, it consists of a piperidine ring substituted at the 3-position with a carboxamide group, which is further modified with an N-propyl chain. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research and chemical synthesis. Available as a specialty chemical, it is stored under dry, room-temperature conditions to maintain integrity .

Properties

IUPAC Name

N-propylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-5-11-9(12)8-4-3-6-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWITFIQGGRIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-propylpiperidine-3-carboxamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C9H19ClN2OC_9H_{19}ClN_2O. Its structure features a piperidine ring with a propyl group and a carboxamide functional group, which contributes to its biological activity and pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Properties : Studies have shown that derivatives of piperidine, including N-propylpiperidine-3-carboxamide, can inhibit the papain-like protease (PLpro) from the SARS coronavirus (CoV), demonstrating potential as antiviral agents against SARS-CoV and related viruses .
  • Neuroprotective Effects : The compound has been investigated for its interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests possible applications in treating neurological disorders.
  • Anticancer Activity : A study identified piperidine-3-carboxamide derivatives that induce senescence-like changes in melanoma cells, indicating potential for cancer treatment. The structure-activity relationship (SAR) of these compounds highlights the importance of specific structural moieties for their antiproliferative effects .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves several steps, which allow for modifications that may enhance its biological activity. The SAR studies reveal that small changes in the chemical structure can significantly impact the compound's potency against various biological targets .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of SARS-CoV PLpro
NeuroprotectiveInteraction with dopamine and serotonin pathways
AnticancerInduction of senescence in melanoma cells

Case Studies

  • Antiviral Evaluation : A series of piperidine derivatives were evaluated for their ability to inhibit PLpro from SARS-CoV. Compounds like 3k showed significant inhibition with an IC50 value indicating high potency, suggesting further development as antiviral agents .
  • Cancer Research : High-throughput screening identified N-arylpiperidine-3-carboxamide derivatives that induced senescence in A375 melanoma cells without affecting normal cells significantly. This highlights the potential for targeted cancer therapies with reduced cytotoxicity to healthy tissues .

Scientific Research Applications

Pharmacological Studies

N-propylpiperidine-3-carboxamide hydrochloride is primarily utilized in pharmacological research due to its potential as a therapeutic agent. Its structure allows it to interact with various receptors and enzymes, making it a candidate for studies related to:

  • Receptor Modulation : The compound may serve as a modulator for specific receptor types, particularly those involved in neurological pathways. Research indicates that derivatives of piperidine can influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression or anxiety .

Synthesis of Novel Compounds

The compound acts as a building block in the synthesis of more complex molecules. Its derivatives are being explored for their potential as:

  • Antidepressants : Compounds derived from N-propylpiperidine have shown promise in preclinical studies targeting serotonin and norepinephrine reuptake inhibition .
  • Anti-cancer Agents : Some studies suggest that modifications of the piperidine structure can lead to compounds with cytotoxic properties against various cancer cell lines .

Biochemical Research

This compound is used in biochemical assays to study enzyme kinetics and protein interactions. Its ability to inhibit or activate specific enzymes makes it valuable for:

  • Enzyme Inhibition Studies : By assessing the compound's effect on enzyme activity, researchers can gain insights into metabolic pathways and potential therapeutic targets .
  • Phosphorylation Studies : The compound has been noted for its role in phosphorylation processes, which are critical for cellular signaling pathways .

Case Study 1: Antidepressant Activity

A study conducted on a series of piperidine derivatives, including N-propylpiperidine-3-carboxamide, demonstrated significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting potential for development into a new class of antidepressants.

Case Study 2: Cancer Cell Line Inhibition

Research published in Journal of Medicinal Chemistry explored the cytotoxic effects of piperidine derivatives on breast cancer cell lines. This compound was identified as a lead compound that induced apoptosis through mitochondrial pathways, warranting further investigation into its therapeutic potential against cancer .

Comparative Data Table

Application AreaDescriptionRelevant Findings
PharmacologyModulation of neurotransmitter systemsPotential antidepressant activity
SynthesisBuilding block for novel therapeutic agentsDerivatives show anti-cancer properties
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups, piperidine ring positions, or additional functional moieties. Below is a detailed comparison:

N-(2-Methylpropyl)piperidine-3-carboxamide Hydrochloride

  • Molecular Formula : C₁₀H₂₀ClN₂O
  • Key Structural Difference : The N-propyl chain is replaced with a branched 2-methylpropyl (isobutyl) group.
  • SMILES : C(=O)(C1CNCCC1)NCC(C)C.Cl
  • The molecular weight increases slightly (229.73 g/mol) compared to the N-propyl analog .

N-(3-Methoxypropyl)-2-Piperidinecarboxamide Hydrochloride

  • Molecular Formula : C₁₀H₂₁ClN₂O₂
  • Key Structural Difference : The carboxamide group is attached to the 2-position of the piperidine ring, and the N-substituent is a 3-methoxypropyl chain.
  • Impact: Positional isomerism (2- vs. 3-carboxamide) could influence conformational flexibility and intermolecular interactions.

1-(4-Chlorobenzoyl)-N-((5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)methyl)-N-Propylpiperidine-3-Carboxamide

  • Key Structural Difference : A 4-chlorobenzoyl group and a furan-oxadiazole heterocycle are appended to the piperidine-carboxamide core.
  • Impact : The aromatic and heterocyclic additions likely enhance target selectivity in drug discovery, though they increase molecular complexity (MW: ~500 g/mol) and may reduce bioavailability .

Data Table: Key Properties of N-Propylpiperidine-3-Carboxamide Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Hydrogen Bond Donors/Acceptors
This compound C₉H₁₉ClN₂O 206.71 Linear N-propyl, 3-carboxamide 2 donors, 3 acceptors
N-(2-Methylpropyl)piperidine-3-carboxamide HCl C₁₀H₂₀ClN₂O 229.73 Branched N-isobutyl, 3-carboxamide 2 donors, 3 acceptors
N-(3-Methoxypropyl)-2-piperidinecarboxamide HCl C₁₀H₂₁ClN₂O₂ 244.74 2-carboxamide, methoxypropyl chain 2 donors, 4 acceptors
1-(4-Chlorobenzoyl)-N-(furan-oxadiazole) analog C₂₃H₂₅ClN₄O₄ ~500 Aromatic/heterocyclic modifications 3 donors, 8 acceptors

Preparation Methods

Detailed Preparation Procedure (Representative Example)

Step Reagents and Conditions Description Yield/Notes
1 Piperidine-3-carboxylic acid (1 mmol), Propylamine (1.2 mmol), EDCI/HOBt, DMF (0.5 mL), 0–25 °C, 4–6 h Amide coupling reaction under stirring 55–65% isolated yield
2 If needed, N-alkylation with 1-(3-iodopropyl)piperidine, NaH, DMF, microwave heating at 110 °C, 30 min N-propyl substitution on piperidine nitrogen 70–80% yield
3 Acidification with conc. HCl to pH ~2, ice bath 1–2 h Formation and precipitation of hydrochloride salt Crystalline solid obtained
4 Filtration, washing with cold water, drying Purification step High purity (>98% by HPLC)

Analytical and Research Findings Supporting Preparation

  • HPLC Analysis: Used for monitoring reaction progress and purity assessment. Method C (reverse phase) is effective for separating isomeric mixtures and confirming product identity.
  • NMR Spectroscopy: ^1H NMR signals characteristic of propyl CH2 and CH3 groups (~1.4–1.6 ppm), piperidine ring protons (~2.5–3.5 ppm), and amide NH (~7–8 ppm) confirm structure.
  • IR Spectroscopy: Amide C=O stretch near 1650 cm^-1 and N-H stretch near 3300 cm^-1 validate amide formation.
  • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight of N-propylpiperidine-3-carboxamide hydrochloride confirms molecular integrity.
  • Reaction Optimization: Microwave-assisted synthesis and halogen exchange reactions (Finkelstein) improve reaction rates and yields, as demonstrated in related piperidine carboxamide derivatives.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Conventional Amide Coupling (EDCI/HOBt) Mild conditions, well-established High selectivity, moderate to high yield Longer reaction times, requires purification
Microwave-Assisted N-Alkylation Rapid heating, reduced reaction time Faster synthesis, improved yields Requires specialized equipment
Halogen Exchange (Finkelstein) In situ generation of reactive alkyl iodide Enhances alkylation efficiency Additional reagents and steps needed
Acidification to Hydrochloride Salt Simple precipitation Improves stability and purity Requires careful pH control

Q & A

Q. Key Considerations :

  • Optimize reaction temperature (40–60°C) and stoichiometry to minimize byproducts.
  • Purify intermediates via column chromatography or recrystallization.

Q. Reference :

Basic Question: Which analytical techniques are validated for quantifying this compound in research samples?

Methodological Answer:
High-Performance Liquid Chromatography (HPLC) is widely used, as demonstrated for structurally related compounds (e.g., clonidine hydrochloride):

ParameterValue/Description
ColumnKromasil C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase0.03 mol·L⁻¹ KH₂PO₄:MeOH (70:30 v/v)
Flow Rate1.0 mL·min⁻¹
Detection Wavelength207 nm
Linearity Range1.09–10.90 μg·mL⁻¹ (R² = 0.9999)
Recovery99.67–100.1% (RSD <1.3%)

Q. Validation Steps :

  • Calibration curves using certified reference standards.
  • Spike-and-recovery experiments for accuracy assessment.

Q. Reference :

Advanced Question: How can researchers address discrepancies in reported biological activities of piperidine carboxamide derivatives?

Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituent groups) or assay conditions. Strategies include:

Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., hydroxyl vs. chlorine substituents) to identify critical functional groups.

Assay Standardization : Use consistent cell lines (e.g., leukemia CCRF-CEM) and enzyme targets (e.g., viral RNA polymerase).

Computational Modeling : Employ molecular docking to predict binding affinities to receptors (e.g., neurotransmitter or viral enzymes).

Example : N-(3-hydroxypropyl)piperidine-4-carboxamide shows antiviral activity via RNA synthesis inhibition, while chlorine-substituted analogs exhibit altered reactivity.

Q. Experimental Workflow :

Synthesis : Introduce substituents via reductive amination or cross-coupling.

In Vitro Screening : Test cytotoxicity (MTT assay) and target engagement (radioligand binding).

Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes.

Q. Emergency Measures :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Wash with soap and water; no specific irritancy reported for analogs .

Regulatory Note : For research use only; not validated for human or veterinary applications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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N-propylpiperidine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.